molecular formula C16H12F3NO2S B1592351 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene CAS No. 263389-45-3

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

Cat. No. B1592351
M. Wt: 339.3 g/mol
InChI Key: QFUQFRUMFOTOKF-UHFFFAOYSA-N
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Description

“1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4F3NO . It’s also known as Benzene, 1-isocyanato-3-(trifluoromethyl)- .


Molecular Structure Analysis

The molecular structure of “1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” is 187.1187 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Health Impacts of Isocyanate Exposure

Occupational Exposure to Isocyanates

A study by Harari et al. (2022) highlighted the health risks associated with occupational exposure to polymeric MDI, a compound related to isocyanates, used in the production of polyurethanes. Workers in a polyurethane fabric coating factory exhibited significant skin exposure to MDI, despite airborne levels being within occupational safety limits, emphasizing the potential for substantial skin exposure in settings with low airborne isocyanate levels (Harari et al., 2022).

Health Monitoring and Exposure Assessment

Research on the biological monitoring of isocyanate exposure, such as a comprehensive study conducted across the motor vehicle repair industry in New South Wales, Australia, identified that a small percentage of workers handling isocyanate-containing paints showed exposure levels exceeding health and safety guidelines. This study underscores the necessity of monitoring and mitigating isocyanate exposure to prevent health effects like industrial asthma (Hu, Cantrell, & Nand, 2017).

properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2S/c1-11-6-8-14(9-7-11)23(21,22)15(20-2)12-4-3-5-13(10-12)16(17,18)19/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUQFRUMFOTOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(F)(F)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620148
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

CAS RN

263389-45-3
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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